molecular formula C13H15NO3S B3955581 N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide

N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide

Cat. No. B3955581
M. Wt: 265.33 g/mol
InChI Key: DBGQJWYUVHXJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide, also known as OTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. OTTP is a thienyl derivative that has been synthesized through a multistep process involving the reaction of 2-phenoxypropanoic acid with thionyl chloride, followed by the reaction with tetrahydrothiophene-3-one.

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. This compound has been shown to inhibit the activity of ribosomes, which are responsible for translating mRNA into proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a form of programmed cell death. This compound has also been shown to inhibit the activity of ribosomes in cancer cells, leading to the suppression of protein synthesis. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide in lab experiments include its synthetic accessibility, low toxicity profile, and potential applications in various fields. The limitations of using this compound in lab experiments include its low solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for the research on N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide. One direction is to further investigate its anticancer activity and mechanism of action. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, the synthesis of this compound derivatives with improved solubility and stability could lead to the development of new compounds with enhanced properties. Finally, the use of this compound as a building block for the synthesis of new materials could lead to the development of novel materials with unique properties.

Scientific Research Applications

N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In materials science, this compound has been studied for its potential use in the synthesis of conducting polymers.

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9(17-10-5-3-2-4-6-10)12(15)14-11-7-8-18-13(11)16/h2-6,9,11H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGQJWYUVHXJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCSC1=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide
Reactant of Route 3
Reactant of Route 3
N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide
Reactant of Route 4
N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide
Reactant of Route 5
N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide
Reactant of Route 6
N-(2-oxotetrahydro-3-thienyl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.